2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide
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Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a methyl group, as well as an acetamide moiety linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group.
Substitution with Methyl Group: The methyl group can be introduced via alkylation using a suitable methylating agent.
Formation of the Acetamide Moiety: The acetamide moiety can be synthesized by reacting acetic anhydride with an amine precursor.
Coupling with Pyridine Ring: The final step involves coupling the pyrazole derivative with a pyridine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Reduction: Reduction of the nitro group forms the corresponding amine derivative.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their stability and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Uniqueness
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is unique due to the combination of its pyrazole ring with a nitro group, a methyl group, and an acetamide moiety linked to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N5O3 |
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Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C13H15N5O3/c1-10-8-12(18(20)21)16-17(10)9-13(19)15-7-5-11-4-2-3-6-14-11/h2-4,6,8H,5,7,9H2,1H3,(H,15,19) |
InChI Key |
OAPYDFVXHZQSKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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